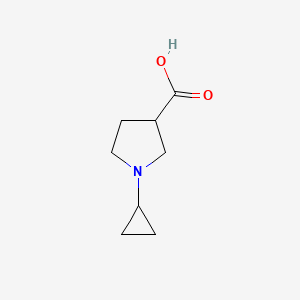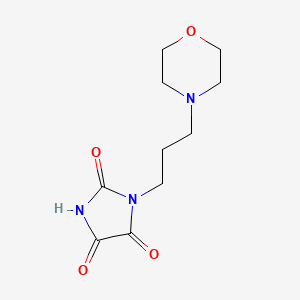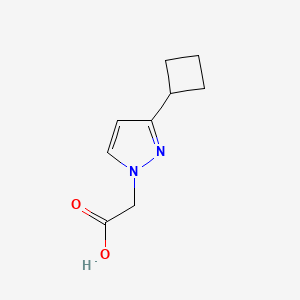![molecular formula C6H6N2O B12942456 2H-Imidazo[5,1-B][1,3]oxazine CAS No. 55450-95-8](/img/structure/B12942456.png)
2H-Imidazo[5,1-B][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Imidazo[5,1-B][1,3]oxazine is a heterocyclic compound that features both imidazole and oxazine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[5,1-B][1,3]oxazine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of α-aminoalkylnaphthols or phenols with tertiary amines under visible light irradiation in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction proceeds via α-C–H activation and forms a new C–O bond, resulting in the cyclization to produce 1,3-oxazines .
Industrial Production Methods
the principles of green chemistry, such as catalyst-free reactions and the use of naturally abundant resources, are often emphasized to achieve sustainable and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2H-Imidazo[5,1-B][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to the formation of hydrogenated analogs.
Substitution: Substitution reactions can introduce various functional groups into the imidazole or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like aerial oxygen, reducing agents, and various catalysts. Reaction conditions often involve room temperature and the use of solvents like DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazine derivatives, while substitution reactions can yield a variety of functionalized imidazo-oxazine compounds .
Aplicaciones Científicas De Investigación
2H-Imidazo[5,1-B][1,3]oxazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-Imidazo[5,1-B][1,3]oxazine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparación Con Compuestos Similares
2H-Imidazo[5,1-B][1,3]oxazine can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also feature fused heterocyclic rings and exhibit significant biological activities.
1,3-Oxazines: These compounds share the oxazine ring and are used in various applications, including pharmacology and materials science.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound in medicinal chemistry and drug design .
Propiedades
Número CAS |
55450-95-8 |
|---|---|
Fórmula molecular |
C6H6N2O |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
2H-imidazo[5,1-b][1,3]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-2-8-5-7-4-6(8)9-3-1/h1-2,4-5H,3H2 |
Clave InChI |
SAPGQBDYPMMHDA-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN2C=NC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)


![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)




![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)
![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)



